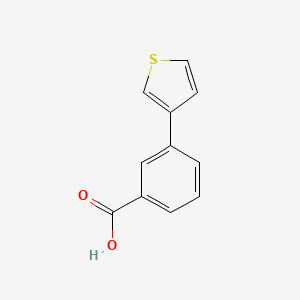

3-(Thiophen-3-yl)benzoic acid

Descripción general

Descripción

3-(Thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thiophene ring at the third position Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-3-yl)benzoic acid typically involves the following steps:

Friedel-Crafts Acylation: Thiophene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-(thiophen-3-yl)benzoyl chloride.

Hydrolysis: The resulting 3-(thiophen-3-yl)benzoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and greener solvents.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 3-(thiophen-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 3-(Thiophen-3-yl)benzoic acid serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for functionalization that can lead to diverse chemical derivatives suitable for various applications in organic synthesis.

2. Biology:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Potential: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism involves the activation of caspases and modulation of cell cycle regulatory proteins.

- Anti-inflammatory Effects: The compound has also been investigated for its ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

3. Medicine:

- Therapeutic Agent Exploration: Due to its structural similarity to other bioactive thiophene derivatives, this compound is being explored for its therapeutic potential in various medical applications.

4. Industry:

- Organic Semiconductors: The compound is utilized in developing organic semiconductors and advanced materials due to its electronic properties and stability.

Case Studies

1. Antimicrobial Efficacy:

- A comparative study involving various benzoic acid derivatives highlighted that this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

2. Cancer Cell Apoptosis:

- In studies focusing on breast cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic cell death, correlating with increased expression of pro-apoptotic factors.

Mecanismo De Acción

The mechanism of action of 3-(Thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- Thiophene-2-carboxylic acid

- 2-(Thiophen-3-yl)benzoic acid

- 3-(Thiophen-2-yl)benzoic acid

Comparison: 3-(Thiophen-3-yl)benzoic acid is unique due to the position of the thiophene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and physical properties, making it a valuable compound for specific applications.

Actividad Biológica

3-(Thiophen-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and related case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid moiety substituted with a thiophene ring at the 3-position. Its molecular formula is , with a molecular weight of approximately 219.25 g/mol. The presence of the thiophene ring contributes to the compound's unique electronic properties, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of benzoic acid, including this compound, were tested against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulatory proteins, indicating a pathway that could be exploited for cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell-based assays, suggesting a potential role in treating inflammatory diseases. This activity is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : It has been suggested that the thiophene ring can enhance binding affinity to specific receptors, leading to altered signaling pathways associated with cell proliferation and apoptosis.

- Protein Interaction : Studies have indicated that this compound can bind to proteins involved in cellular stress responses, thereby modulating their activity .

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : In a comparative study involving various benzoic acid derivatives, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to other derivatives.

- Cancer Cell Apoptosis : A study focusing on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell death, correlating with increased expression of pro-apoptotic factors .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Thiophen-3-yl)benzoic acid, and how does reaction stoichiometry influence yield?

- Methodological Answer : A common approach involves coupling thiophene derivatives with benzoic acid precursors via cross-coupling reactions. For example, equimolar amounts of thiophene-3-carboxylic acid and halogenated benzoic acid derivatives can undergo Suzuki-Miyaura coupling using a palladium catalyst in 1,4-dioxane at room temperature. Reaction time (e.g., overnight stirring) and solvent choice significantly affect yield . Purification typically involves recrystallization or column chromatography.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR should show characteristic signals for the thiophene ring (δ 7.2–7.5 ppm) and benzoic acid protons (δ 8.0–8.3 ppm). NMR confirms the carboxylic acid group (δ ~170 ppm) .

- HPLC : Purity analysis via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) can resolve impurities, with UV detection at 254 nm .

- FT-IR : A strong carbonyl stretch (~1680 cm) confirms the carboxylic acid group .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests in acidic (pH 2–4) and basic (pH 8–10) conditions reveal degradation via hydrolysis of the thiophene-benzoic acid linkage. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS are recommended to monitor decomposition .

Advanced Research Questions

Q. How do electronic properties of this compound influence its potential in organic electronics?

- Methodological Answer : Computational studies (e.g., TD-DFT at the B3LYP/6-31G* level) predict a HOMO-LUMO gap of ~3.5 eV, suggesting semiconducting behavior. Experimental validation via UV-vis spectroscopy (λ ~280 nm) and cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/AgCl) align with these predictions. The thiophene moiety enhances π-conjugation, making it suitable for organic field-effect transistors (OFETs) .

Q. What mechanistic insights explain contradictions in catalytic efficiency during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies in catalytic yields (e.g., Pd vs. Cu catalysts) arise from differing coordination modes with the thiophene sulfur atom. For example, Pd catalysts may form stable η-thiophene intermediates, while Cu systems favor single-electron transfer pathways. Kinetic studies (e.g., in situ Raman spectroscopy) and Hammett plots can resolve these differences .

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest substituting the benzoic acid moiety with electron-withdrawing groups (e.g., -NO) improves antimicrobial activity. Cytotoxicity assays (e.g., MTT protocol ) against HEK-293 cells indicate that methyl or ethyl esters of the carboxylic acid group reduce toxicity by ~40% compared to the free acid .

Q. What computational tools are most effective for predicting the crystallographic behavior of this compound?

- Methodological Answer : Molecular dynamics simulations (AMBER force field) and crystal packing analysis (Mercury Software) predict a monoclinic P2/c space group with intermolecular hydrogen bonding between carboxylic acid groups. Experimental X-ray diffraction data (CCDC deposition) validate these predictions .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 140–144°C vs. 150–155°C)?

- Analysis : Variations arise from impurities (e.g., residual solvent or unreacted precursors) and polymorphic forms. Differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) can identify polymorph transitions. High-purity samples (>99%, confirmed by HPLC) typically exhibit consistent melting points .

Propiedades

IUPAC Name |

3-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLQNWVVMDHMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398751 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20608-89-3 | |

| Record name | 3-(Thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.